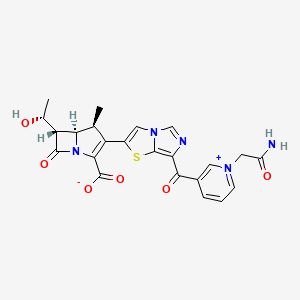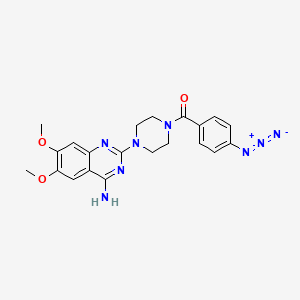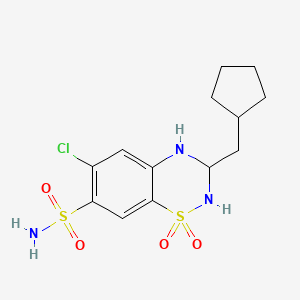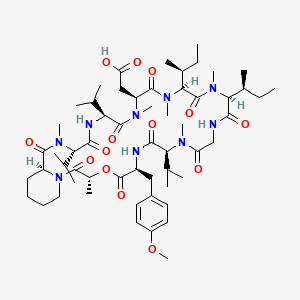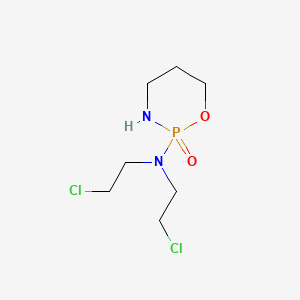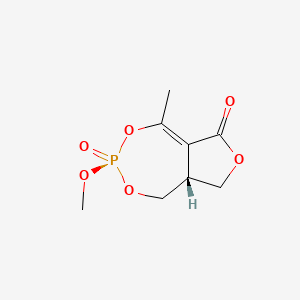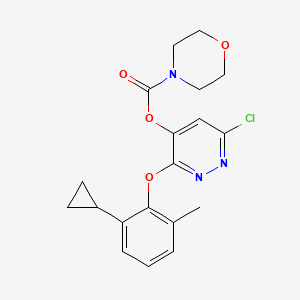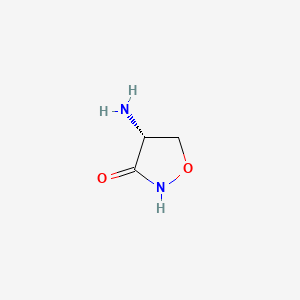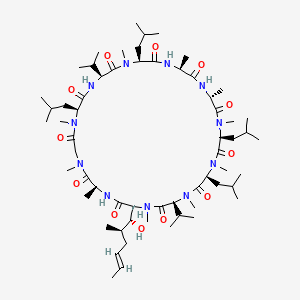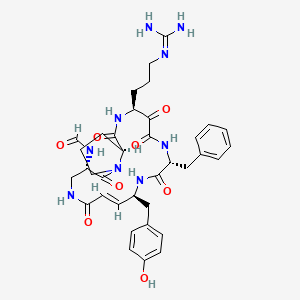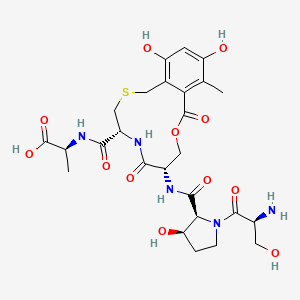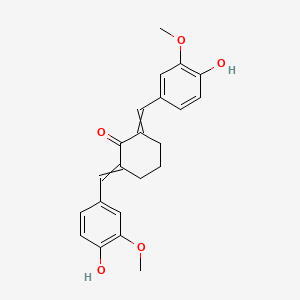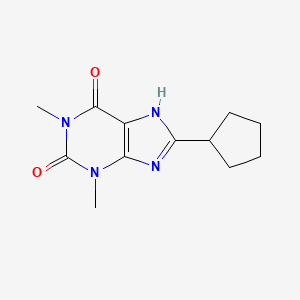
8-环戊基-1,3-二甲基黄嘌呤
描述
8-Cyclopentyl-1,3-dimethylxanthine, also known as 8-Cyclopentyltheophylline, 8-CPT, or CPX, is a drug that acts as a potent and selective antagonist for the adenosine receptors . It has some selectivity for the A1 receptor subtype, as well as being a non-selective phosphodiesterase inhibitor . It is a high-affinity adenosine A1 receptor antagonist .
Molecular Structure Analysis
The molecular formula of 8-Cyclopentyl-1,3-dimethylxanthine is C12H16N4O2 .Chemical Reactions Analysis
8-Cyclopentyl-1,3-dimethylxanthine is a selective adenosine A1 receptor antagonist . It has a binding activity in rat brain membranes with Ki = 10.9 nM for the A1 receptor and Ki = 1440 nM for the A2 receptor .Physical And Chemical Properties Analysis
8-Cyclopentyl-1,3-dimethylxanthine has a molecular weight of 248.28 g/mol . It is a white crystalline solid .科学研究应用
A1腺苷受体拮抗
8-环戊基-1,3-二甲基黄嘌呤因其对A1腺苷受体的强效拮抗作用而被认为是科学研究领域的重要参与者。这种特异性通过其与大鼠脑膜的高亲和力结合得到证明,显示出比其他腺苷拮抗剂更明显的特异性。这一特性使其成为研究腺苷A1受体功能及其在各种组织中的生理作用的宝贵工具(Bruns等人,2004)。
潜在治疗应用
8-环戊基-1,3-二甲基黄嘌呤与腺苷受体的相互作用表明其潜在的治疗应用,特别是在调节腺苷受体活性有益的疾病中。其在行为测试中增强抗抑郁药有效性的作用表明与传统抗抑郁药治疗相结合时具有协同作用。这种组合已被证明可以调节小鼠大脑皮层的氧化还原平衡,表明其在精神疾病和神经退行性疾病中的潜力(Herbet等人,2018)。
A1腺苷受体的放射性配体
该化合物的用途延伸到其作为A1腺苷受体的放射性配体的应用,提供了一种非侵入性的成像工具来研究受体分布和密度在各种条件下的变化。这种应用在神经科学领域尤为重要,在该领域中,了解受体动力学可以阐明神经疾病的病理生理学并指导治疗干预(Sihver等人,2003)。
药代动力学和代谢
了解8-环戊基-1,3-二甲基黄嘌呤的药代动力学和代谢对其在研究和治疗中的应用至关重要。研究详细阐述了其在人体的生物分布和辐射剂量测定,为其在临床和研究环境中的安全有效使用提供了必要的数据。此类信息有助于优化给药方案并最大程度地减少与其使用相关的潜在风险(Herzog等人,2008)。
未来方向
Research has shown that 8-Cyclopentyl-1,3-dimethylxanthine enhances the effectiveness of antidepressants in behavioral tests and modulates the redox balance in the cerebral cortex of mice . This suggests that the adenosine system may be involved in increasing the effect of antidepressants . This could potentially open up new avenues for the development of antidepressant drugs .
属性
IUPAC Name |
8-cyclopentyl-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-15-10-8(11(17)16(2)12(15)18)13-9(14-10)7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVHFRLUNIOSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189432 | |
| Record name | 8-Cyclopentyl-1,3-dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500409 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-Cyclopentyl-1,3-dimethylxanthine | |
CAS RN |
35873-49-5 | |
| Record name | 8-Cyclopentyltheophylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35873-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Cyclopentyl-1,3-dimethylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035873495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-cyclopentyltheophylline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Cyclopentyl-1,3-dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-CYCLOPENTYLTHEOPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7PWT4CPL5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



